molecular formula C11H10N2 B14149410 2-Benzylpyrimidine CAS No. 106564-15-2

2-Benzylpyrimidine

Cat. No.: B14149410
CAS No.: 106564-15-2
M. Wt: 170.21 g/mol
InChI Key: OOLOAWZLPBDRJQ-UHFFFAOYSA-N
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Description

2-Benzylpyrimidine is an organic compound with the molecular formula C11H10N2 It is a derivative of pyrimidine, where a benzyl group is attached to the second carbon of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpyrimidine typically involves the reaction of benzyl halides with pyrimidine derivatives. One common method is the reaction of benzyl chloride with pyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylpyrimidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzyl or pyrimidine ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2-Benzylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylpyrimidine involves its interaction with various molecular targets and pathways. In medicinal chemistry, it is known to inhibit specific enzymes and receptors, leading to its therapeutic effects. For example, it can inhibit kinases involved in cancer cell proliferation, induce apoptosis, and modulate inflammatory pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

  • 2-Benzylpyridine
  • 4-Benzylpyrimidine
  • 2-Benzylpyrazine

Comparison: 2-Benzylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to 2-Benzylpyridine, it has a different nitrogen positioning, affecting its reactivity and interaction with biological targets. 4-Benzylpyrimidine, on the other hand, has the benzyl group attached to the fourth carbon, leading to different steric and electronic effects .

Properties

CAS No.

106564-15-2

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2-benzylpyrimidine

InChI

InChI=1S/C11H10N2/c1-2-5-10(6-3-1)9-11-12-7-4-8-13-11/h1-8H,9H2

InChI Key

OOLOAWZLPBDRJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC=N2

Origin of Product

United States

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